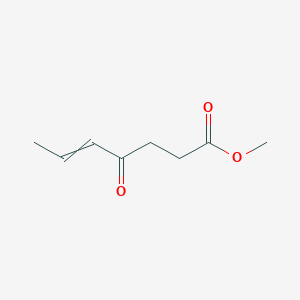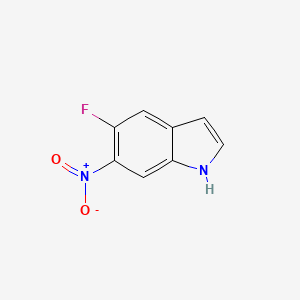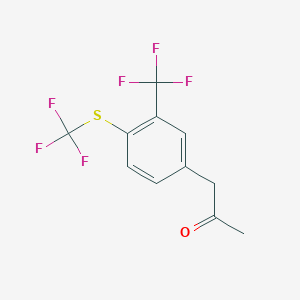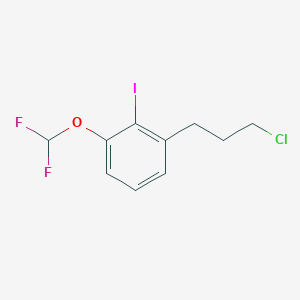
Methyl 4-oxohept-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxohept-5-enoate: is an organic compound with the molecular formula C8H12O3. It is a methyl ester derivative of 4-oxohept-5-enoic acid. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure, which includes both a ketone and an alkene functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-oxohept-5-enoate can be synthesized through several methods. One common approach involves the reaction of 4-oxohept-5-enoic acid with methanol in the presence of an acid catalyst. This esterification reaction typically requires refluxing the reactants to achieve a high yield of the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification reaction, and the product can be purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-oxohept-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of methyl 4-hydroxyhept-5-enoate.
Substitution: The alkene group in the compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Formation of 4-oxohept-5-enoic acid.
Reduction: Formation of methyl 4-hydroxyhept-5-enoate.
Substitution: Formation of halogenated derivatives such as methyl 4-bromohept-5-enoate.
Applications De Recherche Scientifique
Chemistry: Methyl 4-oxohept-5-enoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound can be used as a model compound to study enzyme-catalyzed reactions involving esters and ketones. It may also serve as a precursor for the synthesis of bioactive molecules with potential medicinal properties .
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile building block for the synthesis of complex molecules used in various industrial applications .
Mécanisme D'action
The mechanism of action of methyl 4-oxohept-5-enoate involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The ketone group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Methyl 5-oxohept-6-enoate: Similar structure but with a different position of the ketone group.
Ethyl 4-oxohept-5-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-hydroxyhept-5-enoate: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness: Methyl 4-oxohept-5-enoate is unique due to the specific positioning of its functional groups, which allows it to undergo a diverse range of chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications .
Propriétés
Numéro CAS |
101654-11-9 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
methyl 4-oxohept-5-enoate |
InChI |
InChI=1S/C8H12O3/c1-3-4-7(9)5-6-8(10)11-2/h3-4H,5-6H2,1-2H3 |
Clé InChI |
XKVQXYLRYGRSST-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B14075092.png)
![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)
![Diphenyl[(trifluoromethanesulfonyl)oxy]borane](/img/structure/B14075115.png)

![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14075126.png)
![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide](/img/structure/B14075130.png)

